molecular formula C11H8BrNO3 B14777419 7-Bromo-2-methoxy-1-nitronaphthalene

7-Bromo-2-methoxy-1-nitronaphthalene

Cat. No.: B14777419
M. Wt: 282.09 g/mol
InChI Key: ZCDPEMPZUDCBDQ-UHFFFAOYSA-N
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Description

7-Bromo-2-methoxy-1-nitronaphthalene is an organic compound with the molecular formula C11H8BrNO3. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 2nd position, and a nitro group at the 1st position on the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methoxy-1-nitronaphthalene can be achieved through several methods. One common method involves the bromination of 2-methoxy-1-nitronaphthalene. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to introduce the bromine atom at the desired position .

Another method involves the nitration of 7-bromo-2-methoxynaphthalene. This process uses a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 1st position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methoxy-1-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: 7-Bromo-2-methoxy-1-aminonaphthalene.

    Oxidation: 7-Bromo-2-formyl-1-nitronaphthalene.

Scientific Research Applications

7-Bromo-2-methoxy-1-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methoxy-1-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The methoxy group can undergo metabolic transformations, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1-nitronaphthalene: Similar structure but lacks the methoxy group.

    2-Methoxy-1-nitronaphthalene: Similar structure but lacks the bromine atom.

    7-Bromo-2-methoxynaphthalene: Similar structure but lacks the nitro group.

Uniqueness

7-Bromo-2-methoxy-1-nitronaphthalene is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the naphthalene ring.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

7-bromo-2-methoxy-1-nitronaphthalene

InChI

InChI=1S/C11H8BrNO3/c1-16-10-5-3-7-2-4-8(12)6-9(7)11(10)13(14)15/h2-6H,1H3

InChI Key

ZCDPEMPZUDCBDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CC(=C2)Br)C=C1)[N+](=O)[O-]

Origin of Product

United States

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